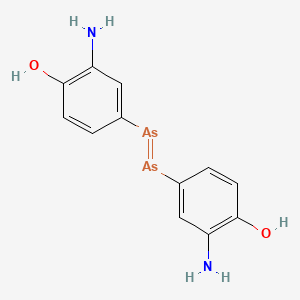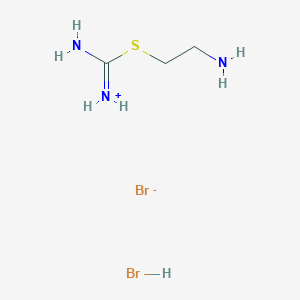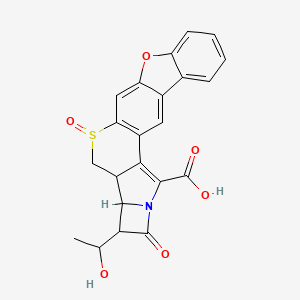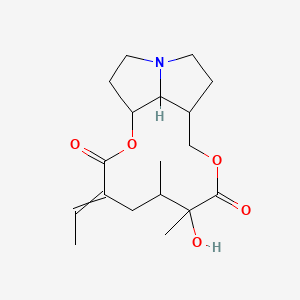
12-Hydroxy-1,2-dihydrosenecionan-11,16-dione
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Platifillin is a chemical compound with the molecular formula C18H27NO5. It is known for its pharmacological properties and is used in various medical applications. Platifillin is derived from the alkaloids found in the plant genus Senecio. It is commonly used as an antispasmodic agent to relieve smooth muscle spasms.
Preparation Methods
Synthetic Routes and Reaction Conditions
The preparation of platifillin involves several steps. The primary source of platifillin is the groundsel (Senecio) herb. The process begins with the milling of the herb, followed by the extraction of total alkaloids using an aqueous-alcoholic solution. The extract is then concentrated, and the N-oxide forms of alkaloids are reduced. The total alkaloid bases are converted to a methylene chloride solution. The alkaloid sulfate salts are purified with methylene chloride, and the technical sum of alkaloid bases is precipitated with ammonia. The technical platifillin base is separated by treating the total alkaloid product with boiling 96% alcohol, followed by filtration. The final product, platifillin hydrotartrate, is obtained by crystallization from an alcoholic filtrate containing tartaric acid .
Industrial Production Methods
In industrial settings, the production of platifillin follows a similar process but on a larger scale. The use of advanced extraction and purification techniques ensures the high quality and purity of the final product. The process involves the use of large-scale extraction equipment, continuous filtration systems, and automated crystallization units to produce platifillin efficiently and cost-effectively.
Chemical Reactions Analysis
Types of Reactions
Platifillin undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. These reactions are essential for modifying the compound’s structure and enhancing its pharmacological properties.
Common Reagents and Conditions
Oxidation: Common oxidizing agents such as potassium permanganate or hydrogen peroxide can be used to oxidize platifillin.
Substitution: Substitution reactions can be carried out using various halogenating agents to introduce different functional groups into the platifillin molecule.
Major Products Formed
The major products formed from these reactions include modified platifillin derivatives with enhanced pharmacological properties. These derivatives can be used in various medical applications, including as antispasmodic agents and in the treatment of gastrointestinal disorders.
Scientific Research Applications
Platifillin has a wide range of scientific research applications. In chemistry, it is used as a model compound for studying the synthesis and reactions of alkaloids. In biology, platifillin is used to study the effects of antispasmodic agents on smooth muscle tissues. In medicine, platifillin is used to treat conditions such as gastrointestinal spasms, bronchial asthma, and peripheral angiopasms . Additionally, platifillin is used in the pharmaceutical industry to develop new drugs with improved efficacy and safety profiles.
Mechanism of Action
Platifillin exerts its effects by blocking the muscarinic acetylcholine receptors in smooth muscle tissues. This action inhibits the contraction of smooth muscles, leading to relaxation and relief from spasms. The molecular targets of platifillin include the muscarinic receptors in the gastrointestinal tract, respiratory system, and blood vessels. By blocking these receptors, platifillin reduces the activity of the parasympathetic nervous system, resulting in decreased muscle contractions and alleviation of spasms .
Comparison with Similar Compounds
Platifillin is similar to other antispasmodic compounds such as atropine and hyoscine. platifillin has a unique chemical structure that provides distinct pharmacological properties. Unlike atropine and hyoscine, platifillin has a higher affinity for muscarinic receptors, making it more effective in treating smooth muscle spasms. Additionally, platifillin has a longer duration of action and fewer side effects compared to other antispasmodic agents .
List of Similar Compounds
- Atropine
- Hyoscine
- Scopolamine
- Dicyclomine
Platifillin’s unique properties and effectiveness make it a valuable compound in the treatment of various medical conditions involving smooth muscle spasms.
Properties
IUPAC Name |
4-ethylidene-7-hydroxy-6,7-dimethyl-2,9-dioxa-14-azatricyclo[9.5.1.014,17]heptadecane-3,8-dione |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H27NO5/c1-4-12-9-11(2)18(3,22)17(21)23-10-13-5-7-19-8-6-14(15(13)19)24-16(12)20/h4,11,13-15,22H,5-10H2,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BTHCJHQOYFUIMG-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC=C1CC(C(C(=O)OCC2CCN3C2C(CC3)OC1=O)(C)O)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H27NO5 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30871669 |
Source


|
| Record name | 12-Hydroxy-1,2-dihydrosenecionan-11,16-dione | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30871669 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
337.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
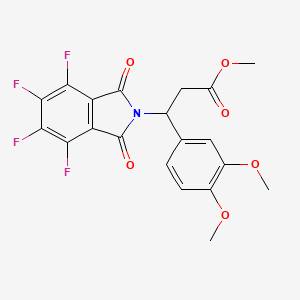
![pentasodium;[2-[bis(phosphonatomethyl)amino]ethyl-(phosphonatomethyl)amino]methyl-hydroxyphosphinate;samarium](/img/structure/B10784941.png)

![Trisodium;2-[2-[carboxylatomethyl-[[3-hydroxy-2-methyl-5-(phosphonatooxymethyl)pyridin-4-yl]methyl]amino]ethyl-[[3-hydroxy-5-[[hydroxy(oxido)phosphoryl]oxymethyl]-2-methylpyridin-4-yl]methyl]amino]acetate;manganese(2+)](/img/structure/B10784949.png)
![hexasodium;[(1R,2S,3R,4R,5S,6R)-2,3,5-trihydroxy-4,6-diphosphonooxycyclohexyl] dihydrogen phosphate](/img/structure/B10784954.png)
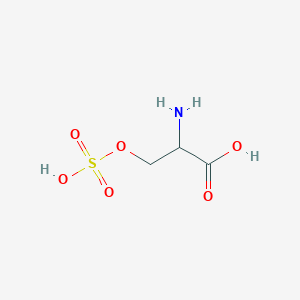

![2-[5-[35-butyl-19-[(2S,3S,4S,5R)-3,4-dihydroxy-5-(hydroxymethyl)oxolan-2-yl]oxy-10,12,14,16,18,22,26,30,34-nonahydroxy-3,5,21,33-tetramethyl-36-oxo-1-oxacyclohexatriaconta-4,20-dien-2-yl]-4-hydroxyhexyl]guanidine](/img/structure/B10784964.png)
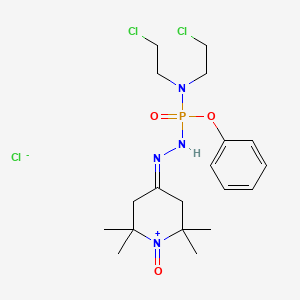
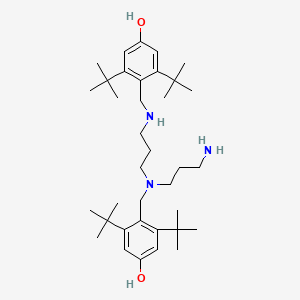
![2-[[1-(4-Chlorophenyl)-5-methoxypentylidene]amino]oxyethanamine](/img/structure/B10784973.png)
